molecular formula C10H11BrO2 B1267232 2-Bromo-1-(4-methoxyphenyl)propan-1-one CAS No. 21086-33-9

2-Bromo-1-(4-methoxyphenyl)propan-1-one

Cat. No. B1267232
CAS RN: 21086-33-9
M. Wt: 243.1 g/mol
InChI Key: QNCDPGOJVGDTAN-UHFFFAOYSA-N
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Patent
US06503938B1

Procedure details

0.30 mol of 4′-methoxypropiophenone is dissolved in 230 ml of glacial acetic acid and mixed with 3 drops of 48% HBr solution. In the stirred mixture, 0.30 mol of bromine is now slowly added in drops while being cooled in an ice bath such that the temperature in the flask does not exceed 15° C. The ice bath is removed, and it is stirred for about another 45 minutes in a continuous nitrogen stream to remove the HBR that is produced in the reaction. Then, it is carefully poured onto 300 ml of ice water. The settled precipitate is suctioned off, washed with several portions of water to remove all bromine and dried in a desiccator overnight. The crude product is recrystallized from 96% ethanol.
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:12])[CH2:10][CH3:11])=[CH:5][CH:4]=1.[Br:13]Br>C(O)(=O)C.Br>[Br:13][CH:10]([CH3:11])[C:9]([C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)=[O:12]

Inputs

Step One
Name
Quantity
0.3 mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C(CC)=O
Name
Quantity
230 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.3 mol
Type
reactant
Smiles
BrBr
Step Three
Name
ice water
Quantity
300 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Br

Conditions

Stirring
Type
CUSTOM
Details
it is stirred for about another 45 minutes in a continuous nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while being cooled in an ice bath such that the temperature in the flask
CUSTOM
Type
CUSTOM
Details
does not exceed 15° C
CUSTOM
Type
CUSTOM
Details
The ice bath is removed
CUSTOM
Type
CUSTOM
Details
to remove the HBR that
CUSTOM
Type
CUSTOM
Details
is produced in the reaction
WASH
Type
WASH
Details
washed with several portions of water
CUSTOM
Type
CUSTOM
Details
to remove all bromine
CUSTOM
Type
CUSTOM
Details
dried in a desiccator overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The crude product is recrystallized from 96% ethanol

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
BrC(C(=O)C1=CC=C(C=C1)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.